

Spectroscopic Profile of 1-(8-Hydroxyquinolin-5-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(8-Hydroxyquinolin-5-yl)ethanone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(8-Hydroxyquinolin-5-yl)ethanone**, a valuable building block in medicinal chemistry and materials science. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **1-(8-Hydroxyquinolin-5-yl)ethanone**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Assignment
187.06	$[\text{M}]^+$

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic ketones and quinoline derivatives.

Synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone

The synthesis of **1-(8-Hydroxyquinolin-5-yl)ethanone** can be achieved via the Fries rearrangement of 8-acetoxyquinoline. A typical procedure involves heating 8-acetoxyquinoline with a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl group to the C5 position of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **1-(8-Hydroxyquinolin-5-yl)ethanone** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

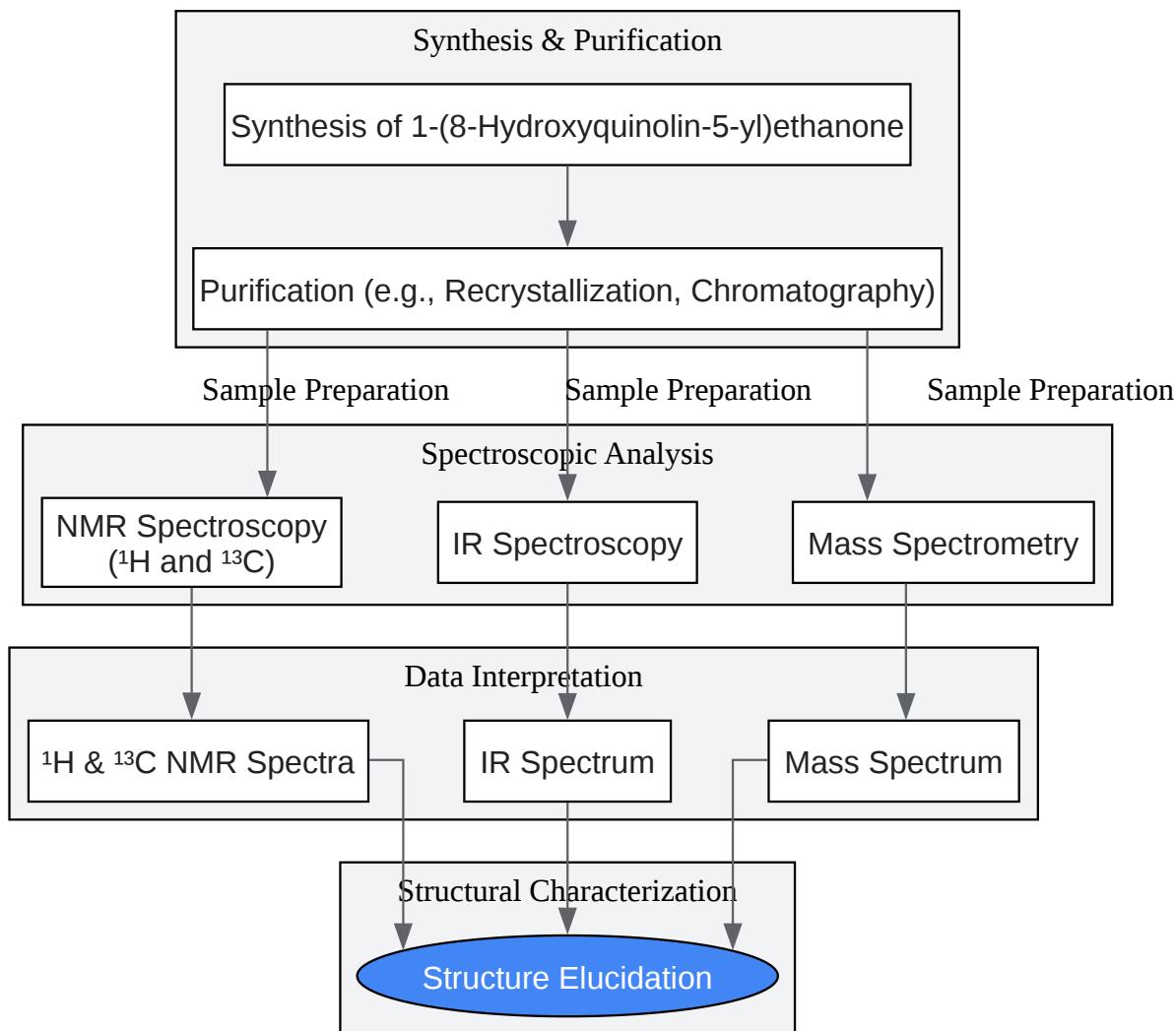
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). For softer ionization techniques like electrospray ionization (ESI), the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer's source.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **1-(8-Hydroxyquinolin-5-yl)ethanone**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. researchgate.net [researchgate.net]
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